[p-(3-Chloropropoxy)phenyl]acetic acid
Description
[p-(3-Chloropropoxy)phenyl]acetic acid is a phenylacetic acid derivative featuring a 3-chloropropoxy group (-O-(CH₂)₃Cl) at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol. The compound combines the carboxylic acid functionality of phenylacetic acid with a halogenated alkoxy substituent, which may enhance lipophilicity and influence its biological activity or metabolic stability .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-[4-(3-chloropropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C11H13ClO3/c12-6-1-7-15-10-4-2-9(3-5-10)8-11(13)14/h2-5H,1,6-8H2,(H,13,14) |
InChI Key |
DSPLILVIUCKNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Phenylacetic Acid
- Key Differences :
- Phenylacetic acid lacks halogenated substituents, making it less lipophilic than this compound. It is widely used in plant tissue culture due to its auxin-like activity .
- Dichlorophenylpropenyl derivatives (e.g., C₁₇H₁₁Cl₂O₄) exhibit antineoplastic properties, highlighting how bulky, halogenated substituents can shift activity from plant growth to cytotoxicity .
Chloropropoxy-Substituted Compounds
Halogenated Propionic Acid Derivatives
- Key Differences: Perfluorinated acids (e.g., C₆HF₁₁O₃) exhibit extreme environmental persistence due to strong C-F bonds, whereas this compound’s C-Cl bond is more labile . Trichlorophenoxypropionic acid (C₉H₇Cl₃O₃) is a herbicide precursor, demonstrating how chlorine positioning affects agrochemical activity .
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